molecular formula C9H9BrN2O2 B1399651 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 894852-01-8

7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Katalognummer B1399651
CAS-Nummer: 894852-01-8
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: RWDKWNQIMXGFDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[3,2-b][1,4]oxazin-3(4H)-one is a class of compounds that belong to the broader family of pyridones . These compounds are often studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the introduction of functional groups that are considered as the pharmacophores of some drugs . The exact synthesis process can vary depending on the specific compound and the desired properties .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by the presence of a pyridone ring . The exact structure can vary depending on the specific substituents attached to the ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the molecule . They often involve interactions with other molecules, leading to changes in their structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. Factors such as solubility, stability, and reactivity can be influenced by the presence of different substituents on the molecule .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

  • Regioselective Anodic Fluorination

    The derivative 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one undergoes regioselective anodic fluorination in certain conditions, producing α-monofluorinated products. This modification can be significant for creating specialized organic compounds (Iwayasu, Shaaban, & Fuchigami, 2002).

  • Synthesis of Polyfunctional Azoles and Azines

    α-Bromoacetophenone oxime undergoes reactions to produce compounds like pyrido[3,2‐e]oxazine, demonstrating the versatility of brominated derivatives in synthesizing diverse heterocyclic compounds (Mohareb, Habashi, Hafez, & Sherif, 1987).

Pharmaceutical Research

  • BET Inhibitor for Prostate Cancer Treatment: A series of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and identified as selective inhibitors of bromodomain containing protein 4 (BRD4), showing effectiveness in suppressing prostate cancer cell growth. This highlights the potential of such derivatives in cancer therapy (Xiang et al., 2018).

Synthesis of Novel Heterocyclic Compounds

  • Synthesis of Polyheterocyclic Ring Systems

    Derivatives like 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine have been used as precursors for creating new polyheterocyclic ring systems, showcasing the use of brominated pyrido derivatives in complex chemical syntheses (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones

    This method offers a streamlined approach to creating pyrido[2,3-b][1,4]oxazin-2-ones, important for developing novel pharmaceuticals or other functional organic compounds (Cho et al., 2003).

Wirkmechanismus

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system they interact with . Some compounds in this class have been studied for their potential anti-cancer activities .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. Some compounds in this class may have potential therapeutic applications, but could also have side effects or toxicities .

Zukünftige Richtungen

Future research in this area could involve the design and synthesis of new derivatives of these compounds, with the aim of optimizing their properties for specific applications . This could involve modifications to the molecular structure to improve factors such as potency, selectivity, and safety .

Eigenschaften

IUPAC Name

7-bromo-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-6(14-9)3-5(10)4-11-7/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKWNQIMXGFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727803
Record name 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

894852-01-8
Record name 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-5-bromopyridin-3-ol (0.500 g, 2.64 mmol) and K2CO3 (1.09 g, 7.93 mmol) in acetone (11.0 mL) was added ethyl bromoisobutyrate (0.50 mL, 3.4 mmol). The solution was stirred under N2 for 18 h and then heated to reflux. After 18 h, the solution was cooled and concentrated. The light-pink, sweet-smelling solid was dissolved in CH2Cl2 (50 mL) and MeOH (5 mL). The solution was diluted with H2O (150 mL) and then washed with CH2Cl2 (3×75 mL). The combined organic layers were washed with brine (2×100 mL), dried (Na2SO4) and concentrated to yield the title compound (0.57 g, 84%) as an off-white solid: 1H NMR (300 MHz, DMSO-d6) δ 11.39 (s, 1H), 8.03 (d, J=1.2 Hz, 1H), 7.66 (d, 0.9 Hz, 1H), 1.43 (s, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.68 g) in N,N-dimethylformamide (15 mL) was added dropwise a solution of 2-amino-5-bromopyridin-3-ol (3.22 g) in N,N-dimethylformamide (25 mL) at room temperature over a period of 10 minutes, and the mixture was stirred at room temperature for 20 minutes. To the mixture was added dropwise ethyl α-bromoisobutyrate (3.32 g) over a period of 20 minutes, and the reaction mixture was stirred at room temperature for 1 hour and at 80° C. for 2 hours. After cooling, to the reaction mixture was added cold water, and the mixture was extracted with ethyl acetate. The organic layer was washed successively water and brine, dried over magnesium sulfate and concentrated in vacuo by a half volume. The precipitates were collected by filtration to give 7-bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (0.90 g) was obtained as a powder.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.32 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 3
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 5
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 6
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.